![molecular formula C11H25NO5 B123458 acetic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol CAS No. 148691-66-1](/img/structure/B123458.png)
acetic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) is a chemical compound with the molecular formula C9H21NO3. It is also known by other names such as Triisopropanolamine and Tris(2-hydroxypropyl)amine . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) typically involves the reaction of 2-propanol with nitrilotriacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, usually a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and higher production efficiency. The raw materials are fed into the reactor, and the product is continuously extracted and purified using distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a solvent for chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. It can also stabilize proteins and enzymes by forming hydrogen bonds with their functional groups, thereby maintaining their structural integrity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) include:
- Triethanolamine
- Diethanolamine
- Monoethanolamine
Uniqueness
What sets 2-Propanol, 1,1’,1’'-nitrilotris-, acetate (1:1) apart from these similar compounds is its unique combination of three isopropanol groups attached to a central nitrogen atom. This structure imparts distinct chemical properties, such as higher solubility in organic solvents and enhanced chelating ability, making it particularly useful in specific industrial and scientific applications .
Eigenschaften
CAS-Nummer |
148691-66-1 |
---|---|
Molekularformel |
C11H25NO5 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
acetic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO3.C2H4O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;1-2(3)4/h7-9,11-13H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
QPKRVXWEESSPSG-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)CC(C)O)O.CC(=O)O |
Kanonische SMILES |
CC(CN(CC(C)O)CC(C)O)O.CC(=O)O |
Key on ui other cas no. |
148691-66-1 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.